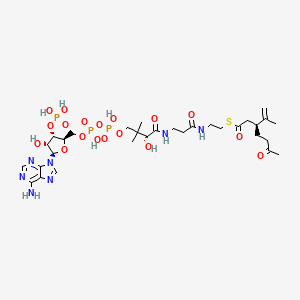
(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-isopropenyl-6-oxoheptanoyl-CoA is an oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxylic acid group of (3S)-3-isopropenyl-6-oxoheptanoic acid. It has a role as a mouse metabolite. It is an oxo-fatty acyl-CoA, a branched-chain fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It derives from a heptanoyl-CoA and a (3S)-3-isopropenyl-6-oxoheptanoic acid.
This compound, also known as (3s)-3-isopropenyl-6-oxoenanthoyl-coenzyme a, belongs to the class of organic compounds known as 2, 3, 4-saturated fatty acyl coas. These are acyl-CoAs carrying a 2, 3, 4-saturated fatty acyl chain. Thus, this compound is considered to be a fatty ester lipid molecule this compound is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa) this compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm this compound can be biosynthesized from heptanoyl-CoA and (3S)-3-isopropenyl-6-oxoheptanoic acid.
科学的研究の応用
Biochemical Research
Metabolic Pathways
(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA serves as a model compound for studying the metabolic pathways involving Coenzyme A derivatives. Its structure, featuring an isopropenyl group and a keto functional group, is crucial for understanding fatty acid metabolism and energy homeostasis. Research indicates that it plays a role in lipid biosynthesis and the modulation of various biological pathways, including inflammation and cellular signaling .
Enzyme Interaction Studies
Studies focusing on this compound investigate its interaction with various enzymes. These studies assess its role as a substrate, providing insights into its functional role within cellular metabolism and potential regulatory mechanisms .
Pharmaceutical Development
Therapeutic Potential
Research has identified this compound's potential in pharmaceutical applications, particularly in developing treatments for metabolic disorders and inflammatory diseases. Its ability to modulate key metabolic pathways suggests it could be leveraged for therapeutic interventions .
Case Studies
Recent studies have explored the use of compounds similar to this compound for their antioxidant properties and effects on cell signaling pathways. For instance, compounds derived from this structure have shown promise in reducing tumor growth in experimental models without significant toxicity to major organs .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound | Key Features | Unique Aspects |
|---|---|---|
| This compound | Isopropenyl group, keto functionality | Unique seven-carbon chain structure |
| Acetyl-Coenzyme A | Two-carbon unit | Central role in metabolism |
| Butyryl-Coenzyme A | Four-carbon unit | Shorter than (3S)-3-Isopropenyl derivative |
| Palmitoyl-Coenzyme A | Sixteen-carbon unit | Involved in fatty acid synthesis |
This table illustrates how this compound stands out due to its specific structural components and potential biological roles that differ from those of other Coenzyme A derivatives .
Mechanistic Insights
Research conducted on the degradation pathways of this compound reveals its involvement in the metabolism of limonene by Rhodococcus erythropolis. This organism utilizes specific enzymes to convert substrates into this compound, highlighting its role in microbial metabolism and potential biotechnological applications .
特性
分子式 |
C31H50N7O18P3S |
|---|---|
分子量 |
933.8 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-6-oxo-3-prop-1-en-2-ylheptanethioate |
InChI |
InChI=1S/C31H50N7O18P3S/c1-17(2)19(7-6-18(3)39)12-22(41)60-11-10-33-21(40)8-9-34-29(44)26(43)31(4,5)14-53-59(50,51)56-58(48,49)52-13-20-25(55-57(45,46)47)24(42)30(54-20)38-16-37-23-27(32)35-15-36-28(23)38/h15-16,19-20,24-26,30,42-43H,1,6-14H2,2-5H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t19-,20+,24+,25+,26-,30+/m0/s1 |
InChIキー |
VMTHAXKUEKKCEY-PNPVFPMQSA-N |
異性体SMILES |
CC(=C)[C@@H](CCC(=O)C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
正規SMILES |
CC(=C)C(CCC(=O)C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















